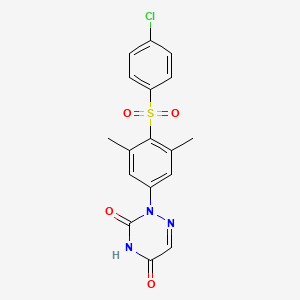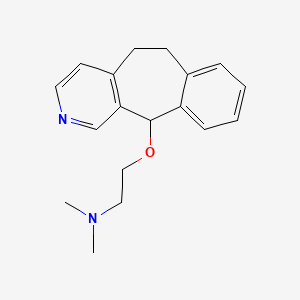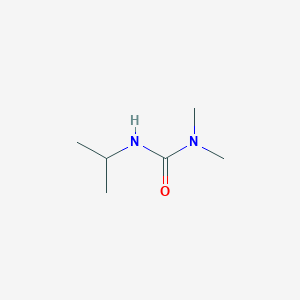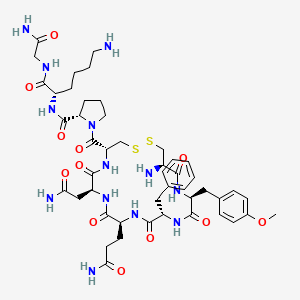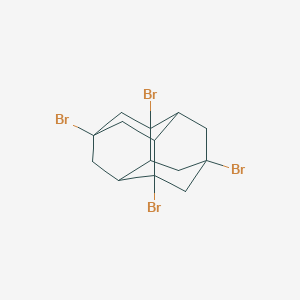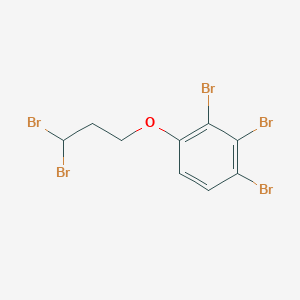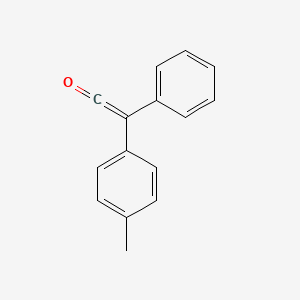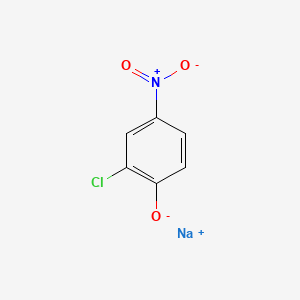
Phenol, 2-chloro-4-nitro-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-chloro-4-nitro-, sodium salt is a chemical compound with the molecular formula C6H4ClNO3Na. It is derived from phenol, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the 2-position and a nitro group at the 4-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-chloro-4-nitro-, sodium salt can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the reaction of 2-chloro-4-nitrophenol with sodium hydroxide. The reaction typically occurs under basic conditions, where the sodium hydroxide acts as a nucleophile, replacing the hydrogen atom in the hydroxyl group with a sodium ion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction between 2-chloro-4-nitrophenol and sodium hydroxide is carefully controlled. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-chloro-4-nitro-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom or nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide are often used under basic conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is 2-chloro-4-aminophenol.
Substitution: Depending on the nucleophile, different substituted phenols can be formed.
Scientific Research Applications
Phenol, 2-chloro-4-nitro-, sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-chloro-4-nitro-, sodium salt involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and phenolic hydroxyl group also contribute to its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Phenol, 2-chloro-4-nitro-, sodium salt can be compared with other similar compounds, such as:
2-chloro-4-nitrophenol: Similar structure but lacks the sodium ion.
4-chloro-2-nitrophenol: The positions of the chlorine and nitro groups are reversed.
2,4-dinitrophenol: Contains two nitro groups instead of one chlorine and one nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sodium ion, which influences its solubility and reactivity.
Properties
CAS No. |
38731-70-3 |
|---|---|
Molecular Formula |
C6H3ClNNaO3 |
Molecular Weight |
195.53 g/mol |
IUPAC Name |
sodium;2-chloro-4-nitrophenolate |
InChI |
InChI=1S/C6H4ClNO3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H;/q;+1/p-1 |
InChI Key |
JPGAEESFKQGCDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)[O-].[Na+] |
Related CAS |
619-08-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


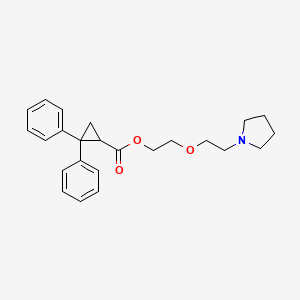
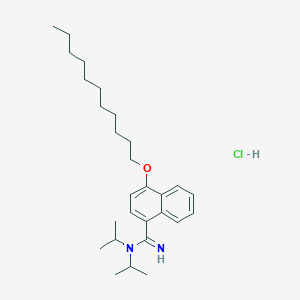
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
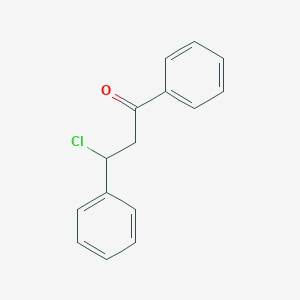
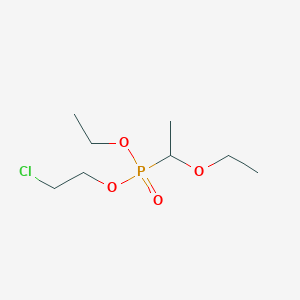
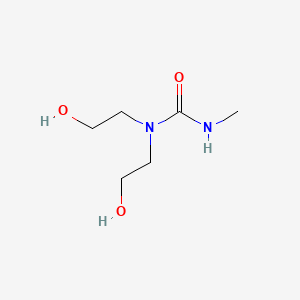
![4-[(2-Aminoethyl)sulfanyl]butan-1-amine](/img/structure/B14675996.png)
